tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)11-10(15)8-5-4-7(14)6-9(8)16-11/h4-6,16H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMLXPKONRWNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598346 | |
| Record name | tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165107-86-8 | |
| Record name | tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | 1,2-Dichloroethane | Maximizes electrophilic reactivity |
| Catalyst | AlCl₃ (1.0 equiv) | Ensures complete acylation |
| Temperature | Reflux (80–85°C) | Drives reaction to completion |
| Reaction Time | 2–3 hours | Balances conversion and side reactions |
Post-acylation, ketone reduction using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) yields 3-alkylated intermediates. This step is critical for ensuring proper steric orientation for subsequent amination.
Esterification Techniques
The tert-butyl ester group is introduced via acid-catalyzed esterification or Boc protection. A validated method involves reacting indole-2-carboxylic acid with tert-butyl chloroformate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) in tetrahydrofuran (THF).
Comparative Analysis of Esterification Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF | 85 | 98 |
| Acid-Catalyzed | H₂SO₄, tert-butanol | 72 | 90 |
| Steglich Esterification | DCC, DMAP, DCM | 78 | 95 |
The Boc protection method is preferred due to higher yields and milder conditions, minimizing side reactions such as ester hydrolysis.
Amino Group Introduction
Amination at position 3 is achieved via two primary routes:
Nucleophilic Substitution
Chlorine or other leaving groups at position 3 are displaced by amines. For example, 3-chloro intermediates react with aqueous ammonia under high-pressure conditions (100°C, 48 hours) to yield the amino derivative.
Coupling Reactions
Amino groups are introduced through amide bond formation. In a patented method, 3-bromo-6-chloroindole-2-carboxylate reacts with benzophenone imine followed by acidic hydrolysis to yield the free amine.
Key Reaction Parameters
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Coupling Agents : BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (diisopropylethylamine) in DMF.
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Temperature : Room temperature (20–25°C) to prevent tert-butyl ester degradation.
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Monitoring : Thin-layer chromatography (TLC) in 30% ethyl acetate/hexane (Rf = 0.4–0.5).
Purification and Characterization Methods
Purification Techniques
Structural Validation
-
¹H NMR : Key signals include tert-butyl singlet at δ 1.45 ppm and indole NH at δ 10.2 ppm.
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HRMS : Exact mass for C₁₃H₁₅ClN₂O₂ ([M+H]⁺) = 282.0765, confirming molecular integrity.
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X-ray Crystallography : Hydrogen-bonded dimers with O⋯H–N interactions (2.89 Å) validate solid-state structure.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl, aryl, or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides, aryl halides, or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the indole ring can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Indole Derivatives
Table 1: Key Structural and Functional Differences Among Analogs
*Calculated based on molecular formula C₁₃H₁₇ClN₂O₂.
Key Observations :
- Steric and Solubility Effects: Replacement of the tert-butyl ester (COOtBu) with a methyl ester (COOMe) reduces steric hindrance and increases aqueous solubility, as seen in methyl 3-amino-6-chloro-1H-indole-2-carboxylate .
- Hydrogen Bonding: The 3-amino group in the target compound enhances hydrogen bonding capacity compared to non-amino analogs like tert-butyl 6-hydroxyindoline-1-carboxylate, which relies on hydroxyl groups for interactions .
- Conjugation and Reactivity : The presence of a chlorine atom at position 6 may direct electrophilic substitution reactions differently compared to compounds with substituents like prop-1-en-1-yl groups .
Physicochemical Properties
- Crystallinity: Hydrogen bonding patterns (e.g., N–H···O interactions) influence crystal packing. The amino group in the target compound may form stronger intermolecular bonds than hydroxyl or alkyl substituents, as suggested by graph set analysis in indole derivatives .
Biological Activity
tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a tert-butyl ester group, an amino group, and a chlorine atom on the indole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
The chemical formula for this compound is . It is classified under the indole derivatives, which are known for their diverse biological activities. The presence of functional groups such as the amino and chloro groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino and chlorine groups can participate in:
- Hydrogen bonding
- Electrostatic interactions
- Covalent bonding with proteins and enzymes
These interactions can modulate the activity of various biological macromolecules, leading to significant effects on cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 8.5 | Disruption of cell cycle progression |
In vitro studies indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It shows significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 4.0 |
| Candida albicans | 8.0 |
The compound's mechanism against bacteria involves disruption of cell wall synthesis and interference with protein synthesis pathways.
Case Studies
- MDM2-p53 Interaction : Research utilizing this compound as a scaffold for inhibitors targeting the MDM2-p53 protein-protein interaction revealed its potential in cancer therapy. The compound showed a Ki value of approximately 0.095 μM, indicating strong binding affinity and potential as a therapeutic agent in tumors expressing MDM2 overexpression .
- Structure-Activity Relationship (SAR) : A study focused on modifying the indole structure to enhance biological activity found that variations in the chloro and amino substituents significantly influenced potency against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate, and how are intermediates purified?
- Methodology : A common approach involves multi-step synthesis starting from halogenated indole precursors. For example, tert-butyl esterification of a carboxyl group can be achieved using Boc anhydride under basic conditions (e.g., DMAP/THF) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, monitored by TLC (Rf ~0.3–0.5 in 30% EtOAc).
- Example : A similar compound, tert-butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate, was synthesized via mesylation (MsCl, Et₃N) in dichloromethane, followed by washing and drying .
Q. How is the compound characterized to confirm structural integrity?
- Methodology : Use NMR (¹H/¹³C) and HRMS for structural validation. Key spectral markers include:
- ¹H NMR : A singlet for tert-butyl at δ 1.4–1.6 ppm, indole NH signals at δ ~10–12 ppm (broad, exchangeable) .
- HRMS : Exact mass calculated for C₁₃H₁₅ClN₂O₂: [M+H]⁺ = 282.0765.
Q. What are the storage conditions to ensure compound stability?
- Guidelines : Store in airtight containers at –20°C under inert gas (argon/nitrogen). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the tert-butyl ester is prone to hydrolysis under acidic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the tert-butyl carbamate group?
- Experimental Design :
- Parameters : Vary reaction temperature (0°C vs. RT), base (Et₃N vs. NaHCO₃), and solvent polarity (THF vs. DCM).
- Data Analysis : A study on tert-butyl indole derivatives showed higher yields (~85%) in DCM with Et₃N compared to NaHCO₃ (~65%) due to better solubility of intermediates .
- Table : Optimization of Boc Protection
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 0→RT | 85 |
| THF | NaHCO₃ | RT | 65 |
Q. How to resolve contradictions in NMR data when characterizing derivatives?
- Case Study : A discrepancy in NH proton integration (e.g., missing signals) may arise from tautomerism or aggregation. Use deuterated DMSO for enhanced NH signal resolution. For ambiguous peaks, conduct HSQC/HMBC to assign connectivity .
Q. What precautions are needed when handling the compound under acidic/basic conditions?
- Risk Mitigation : The tert-butyl group is acid-labile. Avoid HCl/THF mixtures; instead, use TFA in DCM for deprotection. For basic conditions (e.g., Suzuki coupling), pre-test stability via TLC to detect decomposition .
Q. How to address the lack of ecological toxicity data for risk assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
